![molecular formula C10H9N3O4S B2436327 Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate CAS No. 919759-30-1](/img/structure/B2436327.png)
Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-aminothiazoles have been used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .Molecular Structure Analysis
The molecular formula of Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate is C10H9N3O4S and its molecular weight is 267.26. Further structural analysis can be performed using techniques like FTIR and NMR .Scientific Research Applications
- The isoxazole-thiazole hybrid structure exhibits promising antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and even drug-resistant strains. By inhibiting essential enzymes or disrupting cell membranes, this compound could serve as a basis for novel antibiotics or antifungal agents .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate may modulate inflammatory pathways, making it relevant for drug development in this area. Investigating its effects on cytokines, NF-κB, and COX-2 expression could yield valuable insights .
- Isoxazole derivatives have drawn attention as potential anticancer agents. By targeting specific signaling pathways (such as PI3K/Akt/mTOR), this compound might inhibit cancer cell proliferation and induce apoptosis. Researchers are exploring its efficacy against different cancer types .
- Neurodegenerative diseases demand effective neuroprotective agents. Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate could offer neuroprotection by modulating oxidative stress, neuroinflammation, and neuronal apoptosis. Studies in animal models and cell cultures are ongoing .
- Viral infections remain a global health concern. Preliminary studies suggest that this compound might inhibit viral replication by targeting viral enzymes or host factors. Its potential as an antiviral agent warrants further investigation .
- The thiazole portion of the molecule contains a sulfur atom, which can coordinate with metal ions. Researchers explore its chelating properties, especially with transition metals like copper, zinc, and iron. Metal chelation has implications for treating metal-related diseases (e.g., Wilson’s disease) and as an antioxidant strategy .
Antimicrobial Activity
Anti-inflammatory Potential
Anticancer Properties
Neuroprotective Effects
Antiviral Activity
Metal Ion Chelation
Mechanism of Action
Target of Action
Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate is a compound that contains both thiazole and isoxazole moieties . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Result of Action
Thiazole derivatives are known to have diverse biological activities, indicating that they can have various molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-(1,2-oxazole-5-carbonylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-2-16-9(15)6-5-18-10(12-6)13-8(14)7-3-4-11-17-7/h3-5H,2H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMYUMZPRKORIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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